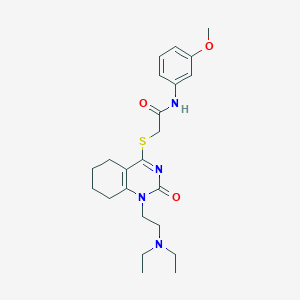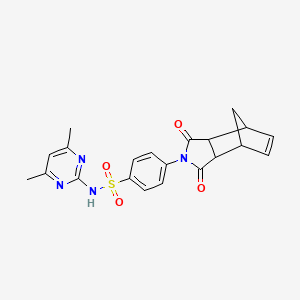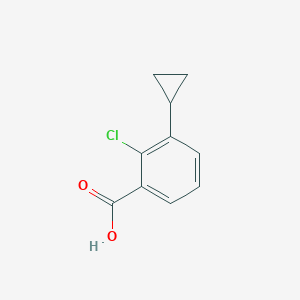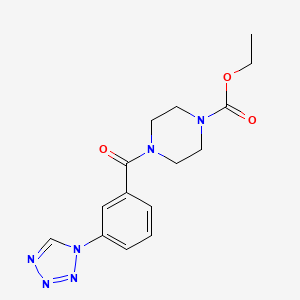![molecular formula C5H6ClN5 B2560744 1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride CAS No. 2416234-21-2](/img/structure/B2560744.png)
1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride is a chemical compound with the molecular formula C5H5N5 . It has been identified as a promising lead for targeting PAK1, a protein associated with cell proliferation, survival, and migration .
Synthesis Analysis
The 1H-pyrazolo[4,3-d]pyrimidine scaffold was identified using a high-throughput virtual screening . A focused library was designed and synthesized through a structure-based strategy . Pyrazolopyrimidine moiety is an important drug-like scaffold, which has shown a wide range of clinical applications .Molecular Structure Analysis
The molecular weight of 1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride is 135.1267 . The IUPAC Standard InChI is InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H, (H3,6,7,8,9,10) . The Canonical SMILES is C1=NNC2=NC=NC(=C21)N .Chemical Reactions Analysis
The compound has been used in the synthesis of a novel potent PAK1 inhibitor, ZMF-10, which presented an IC50 value of 174 nM with good selectivity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 135.13 g/mol . The molecular formula is C5H5N5 .Aplicaciones Científicas De Investigación
Antiviral Activity
1H-Pyrazolo[4,3-d]pyrimidin-5-amine hydrochloride derivatives have shown antiviral activity against certain viruses. For instance, related compounds were investigated as potential Zika virus inhibitors . Understanding their mechanisms and optimizing their efficacy could lead to novel antiviral therapies.
Mecanismo De Acción
Target of Action
The primary target of 1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride affects the cell cycle progression pathway . This leads to downstream effects such as the inhibition of cell growth and induction of apoptosis .
Result of Action
The molecular and cellular effects of 1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride’s action include significant inhibition of cell growth and induction of apoptosis within cells .
Direcciones Futuras
Propiedades
IUPAC Name |
1H-pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH/c6-5-7-1-4-3(9-5)2-8-10-4;/h1-2H,(H,8,10)(H2,6,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBVXWYABIZNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)C=NN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(pyridin-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2560661.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2560662.png)
![5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B2560664.png)
![N-(oxolan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2560665.png)


![3-(1,3-Benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2560669.png)
![2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2560672.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2560674.png)

![3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine](/img/structure/B2560676.png)

